(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is a non-natural amino acid. This classification signifies that it is not one of the 20 standard amino acids found in proteins. Non-natural amino acids are valuable tools in chemical biology and medicinal chemistry due to their ability to introduce novel properties and functionalities into peptides and proteins. []
(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is a chiral compound that serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by the presence of a tert-butoxycarbonyl protecting group on the amino functionality, which allows for selective chemical reactions without interference from the amine. The p-tolyl group enhances its reactivity and specificity in various applications.
This compound is classified as an amino acid derivative due to its structural features, which include an amino group, a carboxylic acid, and a side chain (the p-tolyl group). It is commonly utilized in research laboratories and pharmaceutical industries for the synthesis of more complex molecules and for studying enzyme-substrate interactions. The compound's CAS number is 270062-96-9, and it has a molecular formula of C₁₆H₂₃NO₄ with a molecular weight of approximately 293.36 g/mol .
The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid typically involves several key steps:
In industrial settings, automated reactors and continuous flow processes may be employed to enhance yield and purity. Catalysts and optimized reaction conditions are also utilized to improve efficiency .
The molecular structure of (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid features:
The structural representation can be summarized as follows:
(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid can undergo several types of chemical reactions:
The mechanism of action for (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid involves its interaction with specific molecular targets. Upon removal of the Boc protecting group under acidic conditions, the free amino group becomes available for participation in biochemical reactions such as enzyme catalysis or protein binding. The presence of the p-tolyl group may influence its steric and electronic properties, affecting its reactivity and interactions compared to other similar compounds .
(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid has several scientific uses:
This compound's unique structural features make it an invaluable resource across various scientific fields, contributing significantly to research advancements and industrial applications.
(S)-3-((tert-Butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid exemplifies a chiral γ-amino acid derivative critical for peptide foldamers and bioactive molecules. Its stereoselective synthesis predominantly employs conjugate addition strategies using chiral lithium amides to α,β-unsaturated esters. Research demonstrates that tert-butyl isochaminate derivatives serve as optimal Michael acceptors, enabling enantioselective amine additions with >90% ee when using (–)-perillaldehyde-derived precursors [2]. This method delivers gram-scale quantities of the S-enantiomer scaffold, essential for pharmaceutical applications.
Alternative enzymatic routes leverage transaminase-aldolase cascades for asymmetric synthesis. HBPA aldolase catalyzes pyruvate addition to p-tolylacetaldehyde, generating γ-hydroxy-α-keto acid intermediates. Subsequent S-selective transamination using transaminases (e.g., BAL or BCAT) achieves enantiomeric enrichment (>90% ee), though this approach requires precise control of amine donors (e.g., L-Ala) to shift equilibrium toward the desired amino acid [8].
Table 1: Stereoselective Synthesis Methods
Method | Key Reagent/Catalyst | ee (%) | Scale | Reference |
---|---|---|---|---|
Lithium amide addition | Chiral Li-amide | >90 | Gram | [2] |
Enzymatic transamination | HBPA aldolase + transaminase | >90 | Milligram | [8] |
The Boc group is indispensable for protecting the amine functionality during the synthesis of (S)-3-amino-4-(p-tolyl)butanoic acid derivatives. Protection protocols involve reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF)/water mixtures (1:1) at 0–25°C, achieving >95% conversion within 2 hours [3] [6]. The Boc group’s steric bulk prevents racemization during peptide coupling, critical for maintaining chiral integrity at the C3 position.
Deprotection necessitates acidic conditions, typically trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v). Kinetic studies reveal complete deprotection within 30 minutes at 25°C, though prolonged exposure risks tert-butylation side reactions. For acid-sensitive substrates, trimethylsilyl bromide (TMSBr) in DCM offers a milder alternative, cleaving Boc with minimal epimerization [6]. Stability assessments confirm that the Boc-protected intermediate tolerates diverse reaction conditions (pH 4–9, ≤80°C), facilitating multi-step synthesis [10].
Table 2: Boc Protection/Deprotection Parameters
Step | Conditions | Time | Yield | Side Reactions |
---|---|---|---|---|
Protection | Boc₂O, THF/H₂O, 25°C | 2 h | >95% | None |
Deprotection | 50% TFA/DCM, 25°C | 0.5 h | 90–95% | tert-Butylation |
Deprotection | TMSBr (1.5 eq.), DCM, 0°C | 1 h | 85–90% | Minimal epimerization |
Asymmetric catalysis is pivotal for accessing enantiopure (S)-isomers. Organocatalytic strategies employing MacMillan’s imidazolidinones facilitate α,β-unsaturated ester reductions, achieving 92% ee and 85% yield in the key hydrogenation step preceding Boc protection [3]. Meanwhile, enzymatic transamination using R- or S-selective transaminases enables dynamic kinetic resolution of racemic γ-amino acid precursors. S-Selective transaminases coupled with pyruvate recycling systems convert keto acid intermediates to the target (S)-enantiomer with 98% enantiomeric excess, though substrate loading must remain <50 mM to avoid enzyme inhibition [8].
Chiral auxiliary-mediated synthesis using (1R,2S)-norephedrine delivers diastereomeric ratios >95:5. However, this method necessitates auxiliary removal via hydrolysis, reducing overall yield to 70% [2].
Solid-phase synthesis streamlines the incorporation of (S)-3-Boc-amino-4-(p-tolyl)butanoic acid into peptides. The backbone anchoring linker (BAL) strategy immobilizes C5’-amino-uridine derivatives via reductive amination to BAL resin (Scheme 1). Subsequent coupling with Fmoc-(S)-3-amino-4-(p-tolyl)butanoic acid enables elongation using PyBOP/DIPEA activation, minimizing epimerization [3] [6]. Cleavage with 95% TFA liberates the peptide-acid conjugate in 15–20% overall yield over 8 steps – modest efficiency offset by simplified purification [3].
Resin selection critically influences outcomes:
Scheme 1: Solid-Phase Synthesis Workflow
Solvent polarity and catalyst loading significantly impact the synthesis efficiency. Conjugate additions in tetrahydrofuran (THF) using 10 mol% chiral lithium amide achieve 88% yield, whereas polar aprotic solvents (DMF, DMSO) promote decomposition [2] [4]. For Boc protection, THF/water mixtures optimize solubility and reaction rate, while pure DCM facilitates deprotection.
Table 3: Solvent and Catalyst Optimization
Reaction | Optimal Solvent | Catalyst/Loading | Yield | Byproducts |
---|---|---|---|---|
Conjugate addition | THF | Li-amide (10 mol%) | 88% | <5% |
Boc protection | THF/H₂O (1:1) | None | >95% | None |
Enzymatic transamination | Phosphate buffer | Transaminase (5 mg/mL) | 75% | Keto acid (15%) |
Recycling systems enhance atom economy:
Statistical optimization (e.g., DoE) reveals temperature as the dominant yield factor: reactions at –20°C improve stereoselectivity but require 24 hours, whereas 25°C completes in 1 hour with moderate ee loss [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: